Benzoyl chloride, 3,4,5-tris(hexadecyloxy)-
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Overview
Description
Benzoyl chloride, 3,4,5-tris(hexadecyloxy)-: is a chemical compound with the molecular formula C55H101ClO4 It is a derivative of benzoyl chloride, where three hydrogen atoms on the benzene ring are replaced by hexadecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoyl chloride, 3,4,5-tris(hexadecyloxy)- typically involves the reaction of 3,4,5-trihydroxybenzoic acid with hexadecanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then converted to the benzoyl chloride derivative using thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzoyl chloride, 3,4,5-tris(hexadecyloxy)- can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Hydrolysis: The compound can be hydrolyzed to form the corresponding benzoic acid derivative.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for converting the ester to the benzoyl chloride derivative.
Alcohols: Used in esterification reactions.
Water: Used in hydrolysis reactions.
Major Products Formed:
Benzoic Acid Derivatives: Formed through hydrolysis.
Esters: Formed through esterification with various alcohols.
Scientific Research Applications
Chemistry: In chemistry, Benzoyl chloride, 3,4,5-tris(hexadecyloxy)- is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants. Its long alkyl chains provide hydrophobic properties, making it useful in formulations requiring water-repellent characteristics .
Mechanism of Action
The mechanism of action of Benzoyl chloride, 3,4,5-tris(hexadecyloxy)- is primarily based on its ability to undergo nucleophilic substitution reactions. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity can be harnessed in synthetic chemistry to create a wide range of derivatives with specific properties .
Comparison with Similar Compounds
- Benzoic acid, 3,4,5-tris(octadecyloxy)-
- Benzoic acid, 3,4,5-tris(hexadecyloxy)-, methyl ester
Comparison: Benzoyl chloride, 3,4,5-tris(hexadecyloxy)- is unique due to the presence of the benzoyl chloride group, which imparts high reactivity towards nucleophiles. In contrast, similar compounds like Benzoic acid, 3,4,5-tris(octadecyloxy)- and its methyl ester lack this reactive group, making them less versatile in synthetic applications .
Conclusion
Benzoyl chloride, 3,4,5-tris(hexadecyloxy)- is a versatile compound with significant potential in synthetic chemistry and industrial applications. Its unique structure and reactivity make it a valuable intermediate for the synthesis of complex organic molecules and specialty chemicals.
Properties
CAS No. |
851168-12-2 |
---|---|
Molecular Formula |
C55H101ClO4 |
Molecular Weight |
861.8 g/mol |
IUPAC Name |
3,4,5-trihexadecoxybenzoyl chloride |
InChI |
InChI=1S/C55H101ClO4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-58-52-49-51(55(56)57)50-53(59-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(52)60-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h49-50H,4-48H2,1-3H3 |
InChI Key |
IBOHCDNFMLVWAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)Cl |
Origin of Product |
United States |
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